molecular formula C16H22N2O3 B6562311 N-ethyl-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091138-63-4

N-ethyl-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562311
CAS No.: 1091138-63-4
M. Wt: 290.36 g/mol
InChI Key: XBQWKQKZBHASSI-UHFFFAOYSA-N
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Description

N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is a chemical compound with a complex structure that includes an oxane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of ethylenediamine with a phenyl-substituted oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[(4-methoxyphenyl)oxan-4-yl]methyl]ethanediamide
  • N-ethyl-N’-[(4-chlorophenyl)oxan-4-yl]methyl]ethanediamide

Uniqueness

N-ethyl-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is unique due to its specific structural features, such as the phenyl group attached to the oxane ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-ethyl-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure, including an oxane ring and a phenyl group. Its molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 290.36 g/mol. The compound is synthesized through a multi-step process involving ethylenediamine and phenyl-substituted oxane derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a biochemical probe or inhibitor, influencing various biological pathways. The exact targets and pathways remain an area of ongoing research.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For example, research on related heterocyclic compounds has shown promising results against leukemia cell lines, demonstrating the potential for this compound to exhibit similar anticancer effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundK562TBD
Related Compound AJurkatTBD
Related Compound BU937TBD

Note: TBD indicates that data is to be determined in future studies.

Anti-inflammatory Effects

In addition to its potential anticancer properties, this compound has been explored for its anti-inflammatory effects. Compounds with similar structural motifs have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also possess such activity.

Research Findings and Case Studies

  • Cytotoxic Evaluation : A study focused on the synthesis and evaluation of novel ethyl derivatives found that certain compounds exhibited high cytotoxicity against leukemia cell lines while sparing normal cells. The structure-activity relationship indicated that modifications in the phenyl group could enhance biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds in this class, indicating good bioavailability and potential for therapeutic use .

Comparison with Similar Compounds

This compound can be compared to other derivatives such as N-ethyl-N'-[(4-methoxyphenyl)oxan-4-yl]methyl]ethanediamide and N-ethyl-N'-[(4-chlorophenyl)oxan-4-yl]methyl]ethanediamide. Each variant displays unique biological properties based on structural differences, influencing their efficacy and safety profiles.

Table 2: Comparison of Similar Compounds

CompoundBiological ActivityNotable Features
This compoundPotential anticancerUnique phenyl substitution
N-ethyl-N'-[(4-methoxyphenyl)oxan-4-yl]methyl]ethanediamideModerate anti-inflammatoryMethoxy group enhances solubility
N-ethyl-N'-[(4-chlorophenyl)oxan-4-yl]methyl]ethanediamideCytotoxicity in vitroChlorine substituent increases reactivity

Properties

IUPAC Name

N-ethyl-N'-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-17-14(19)15(20)18-12-16(8-10-21-11-9-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQWKQKZBHASSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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